

A Comprehensive Technical Guide to the Chemical Structure Elucidation of Rauvotetraphylline B

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Compound of Interest

Compound Name: Rauvotetraphylline B

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This technical guide provides a detailed overview of the chemical structure elucidation of **Rauvotetraphylline B**, a sarpagine-type indole alkaloid. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry, presenting key data and experimental methodologies in a structured format.

1. Introduction

Rauvotetraphylline B is a naturally occurring indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*.^{[1][2]} The elucidation of its complex chemical structure was accomplished through a combination of modern spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

2. Physicochemical and Spectroscopic Properties

Rauvotetraphylline B was isolated as a yellowish, amorphous powder.^[1] A summary of its key physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of **Rauvotetraphylline B**.

Property	Value
Appearance	Yellowish, amorphous powder[1]
Optical Rotation	$[\alpha]_{\text{D16}} +52.7$ (c 0.21, MeOH)[1]
UV (MeOH) λ_{max} (nm)	225, 265 (sh), 272, 282 (sh), 290 (sh)[1]

| IR (KBr) ν_{max} (cm^{-1}) | 3406, 2921, 2856, 1608, 1568, 1452, 1411, 1384, 1335, 1238, 1170, 1075, 1026, 743[1] |

3. Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in determining the molecular formula of **Rauvotetraphylline B**.

Table 2: High-Resolution Mass Spectrometry Data for **Rauvotetraphylline B**.

Ion	Measured m/z	Calculated m/z	Molecular Formula
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| $[\text{M} + \text{H}]^+$ | 548.2768[1] | 548.2760[1] | $\text{C}_{31}\text{H}_{38}\text{N}_3\text{O}_6$ [1] |

The data established the molecular formula as $\text{C}_{31}\text{H}_{38}\text{N}_3\text{O}_6$, indicating 15 degrees of unsaturation.[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The detailed structure of **Rauvotetraphylline B** was elucidated using a combination of ^1H NMR, ^{13}C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY). The NMR data revealed the presence of a sarpagine alkaloid skeleton, a β -glucopyranosyl unit, and a 4,6-dimethyl-2-pyridyl moiety.[1][3] The complete ^1H and ^{13}C NMR assignments are provided in Tables 3 and 4, respectively.

Table 3: ^1H NMR Spectroscopic Data for **Rauvotetraphylline B** (in CD_3OD).

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.31	m	
5	4.02	m	
6	2.05, 2.30	m	
9	6.82	d	2.0
10	6.62	dd	8.5, 2.0
11	7.11	d	8.5
14	2.05, 2.30	m	
15	3.01	m	
16	2.95	m	
17	3.32, 3.57	dd, dd	11.1, 10.6; 11.1, 4.0
18	1.15	d	6.3
19	5.51	q	6.3
20	2.38	m	
21	4.04, 4.08	d, d	13.4, 13.4
22	7.02	s	
24	6.96	s	
26	2.30	s	
27	2.39	s	
1'	4.70	d	7.8
2'	3.32	m	
3'	3.39	m	
4'	3.31	m	
5'	3.31	m	

Position	δ H (ppm)	Multiplicity	J (Hz)
6'	3.63, 3.80	dd, br. d	11.9, 5.0; 11.9
N-Me	2.47	s	

Data sourced from Gao et al., 2012.[1]

Table 4: ^{13}C NMR Spectroscopic Data for **Rauvotetraphylline B** (in CD_3OD).

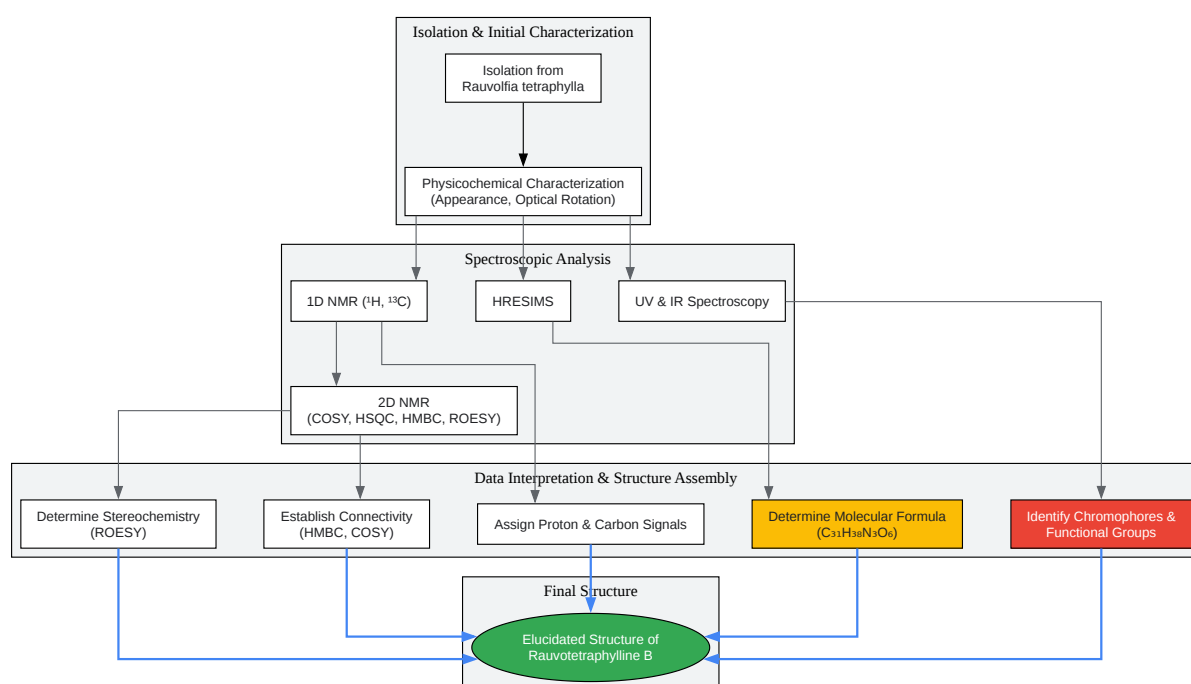
Position	δ C (ppm)	Position	δ C (ppm)
2	135.5	19	125.1
3	55.4	20	137.9
5	54.8	21	59.8
6	23.3	22	121.0
7	130.1	23	150.1
8	109.9	24	123.6
9	111.9	25	158.4
10	118.9	26	21.0
11	122.8	27	23.6
12	108.0	1'	102.8
13	145.2	2'	75.3
14	33.1	3'	78.1
15	32.5	4'	71.5
16	46.8	5'	78.0
17	67.2	6'	62.8
18	12.8	N-Me	42.7

Data sourced from Gao et al., 2012.[1]

Key ROESY correlations, such as between Me-18 and H-15, and H-19 and H-21, were instrumental in establishing the E-geometry of the ethylidene group.[1][4]

5. Structure Elucidation Workflow

The logical process for the structure elucidation of **Rauvotetraphylline B** is outlined in the following workflow diagram.



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Caption: Workflow for the structure elucidation of **Rauvotetraphylline B**.

6. Experimental Protocols

General Experimental Procedures:

- Optical rotations: Measured on a specific digital polarimeter.
- UV spectra: Recorded on a UV-visible spectrophotometer.
- IR spectra: Obtained using a Fourier transform infrared spectrometer with KBr pellets.
- NMR spectra: Acquired on a spectrometer at 400 MHz for ^1H and 100 MHz for ^{13}C , with TMS as the internal standard.
- HRESIMS: Measured on a high-resolution mass spectrometer.

Extraction and Isolation:

- The aerial parts of *Rauvolfia tetraphylla* were collected and processed.
- The powdered plant material was extracted with 95% ethanol.
- The crude extract was then subjected to a series of column chromatography steps over silica gel and Sephadex LH-20.
- Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Rauvotetraphylline B**.[\[1\]](#)[\[4\]](#)

7. Conclusion

The comprehensive analysis of spectroscopic data, particularly from HRESIMS and various NMR techniques, unambiguously established the chemical structure of **Rauvotetraphylline B**. This guide summarizes the key data and methodologies that were instrumental in its characterization, providing a valuable resource for researchers in the field of natural product chemistry.

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